molecular formula C23H20N2O5 B4958116 3,5-dimethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide

3,5-dimethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide

Cat. No.: B4958116
M. Wt: 404.4 g/mol
InChI Key: MDRSVCNSMOZFFX-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound characterized by its benzamide structure with methoxy and benzoxazole functional groups

Properties

IUPAC Name

3,5-dimethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5/c1-27-17-7-4-14(5-8-17)23-25-20-12-16(6-9-21(20)30-23)24-22(26)15-10-18(28-2)13-19(11-15)29-3/h4-13H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRSVCNSMOZFFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide typically involves multiple steps:

    Formation of Benzoxazole Ring: The initial step involves the synthesis of the benzoxazole ring. This can be achieved by reacting 4-methoxyaniline with salicylic acid under dehydrating conditions, often using polyphosphoric acid (PPA) as a catalyst.

    Methoxylation: The next step involves the introduction of methoxy groups. This can be done through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

    Amidation: The final step is the formation of the benzamide linkage. This can be achieved by reacting the benzoxazole derivative with 3,5-dimethoxybenzoic acid in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The benzamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial or anticancer properties, due to the presence of the benzoxazole and benzamide moieties.

Medicine

Potential medicinal applications include the development of new pharmaceuticals targeting specific enzymes or receptors. The methoxy and benzoxazole groups are known to enhance binding affinity and selectivity.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of multiple aromatic rings and functional groups.

Mechanism of Action

The mechanism by which 3,5-dimethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide exerts its effects would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The methoxy groups can enhance lipophilicity, improving membrane permeability, while the benzoxazole ring can participate in hydrogen bonding and π-π interactions, increasing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethoxybenzamide: Lacks the benzoxazole ring, making it less versatile in terms of functionalization.

    4-Methoxy-N-(4-methoxyphenyl)benzamide: Lacks the benzoxazole ring, potentially reducing its bioactivity.

    2,3-Dimethoxybenzamide: Different substitution pattern, which can affect its chemical reactivity and biological activity.

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